N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
Description
This compound features a thiazole core substituted with a 4-fluorobenzamide group at position 2 and a benzo[d][1,3]dioxol-5-ylamino-acetamide moiety at position 2. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for kinase inhibition and multitarget ligand activity, particularly in neurodegenerative diseases .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-3-1-11(2-4-12)18(25)23-19-22-14(9-28-19)8-17(24)21-13-5-6-15-16(7-13)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFZTYNLACFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step reactions:
Formation of Intermediate Compounds: : The synthesis may start with the formation of benzo[d][1,3]dioxole and thiazole intermediates.
Amide Bond Formation: : The key step is the formation of the amide bond between the thiazole intermediate and 4-fluorobenzoyl chloride.
Coupling Reactions: : Finally, the benzo[d][1,3]dioxole-5-ylamine is coupled with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis in a controlled environment to ensure high yield and purity. This includes the use of large-scale reactors and optimized reaction conditions like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction due to the presence of multiple functional groups.
Substitution: : Halogen atoms, like fluorine, make this compound susceptible to nucleophilic substitution reactions.
Coupling Reactions: : It can participate in coupling reactions owing to the presence of amino and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, or other metal catalysts for coupling reactions.
Major Products
The reactions can yield various derivatives, depending on the type of reaction. For instance, oxidation may result in hydroxylated products, while substitution can yield different halogenated compounds.
Scientific Research Applications
Chemistry
Catalysts: : Used in catalysis due to its structural complexity.
Material Science: : A component in the design of new materials.
Biology and Medicine
Drug Development: : Potential use in the synthesis of pharmacologically active compounds.
Biological Probes: : Used to study biochemical pathways due to its unique reactivity.
Industry
Polymer Production: : Used as a monomer in polymer synthesis.
Chemical Sensors: : Incorporated into sensors due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The benzodioxole ring can intercalate with DNA, while the thiazole ring can bind to enzymes. These interactions can lead to modulation of biological pathways, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound 1 : N-(4-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921865-07-8)
- Structural Differences: Replaces the 4-fluorobenzamide group with benzo[d][1,3]dioxole-5-carboxamide and substitutes the phenylamino group with 2,4-dimethylphenyl.
- Impact : The absence of fluorine may reduce metabolic stability, while the methyl groups could enhance lipophilicity .
Compound 2 : N-((5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 872614-03-4)
- Structural Differences : Replaces the thiazole ring with a 1,3,4-oxadiazole ring and introduces a sulfur atom in the side chain.
Compound 3 : Ethyl 2-(2-(4-((1-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate
Physicochemical Properties
Biological Activity
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thiazol-2-yl]benzamide |
| InChI Key | WZZRCKPUGXQVNI-UHFFFAOYSA-N |
Structural Representation
The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole and a fluorobenzamide group, suggesting potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. The compound's mechanism involves the modulation of pathways associated with cell growth and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across these cell lines.
- Mechanism : It was found to induce apoptosis and inhibit cell migration through the downregulation of IL-6 and TNF-α levels.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Research indicates that derivatives of benzothiazole exhibit broad-spectrum antimicrobial effects, suggesting that this compound may also possess similar properties.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These targets include:
- Enzymes : Inhibition of key enzymes involved in tumor progression.
- Receptors : Modulation of receptor activity linked to cellular signaling pathways.
- Gene Expression : Alteration in the expression of genes related to apoptosis and cell cycle regulation.
Summary of Key Studies
-
Study on Antitumor Activity :
- Focus: Evaluated the cytotoxic effects on various cancer cell lines.
- Findings: Significant inhibition of cell proliferation and induction of apoptosis.
-
Antimicrobial Evaluation :
- Focus: Assessed the compound's effectiveness against bacterial strains.
- Findings: Demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
-
Mechanistic Insights :
- Focus: Investigated the pathways affected by the compound.
- Findings: Identified modulation of inflammatory cytokines as a key mechanism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
